molecular formula C30H31NO6S3 B414976 DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B414976
M. Wt: 597.8g/mol
InChI Key: FNAFJDIEYIJYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-(4-tert-butylbenzoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the quinoline core, followed by the introduction of the thioxo group and the dithiole moiety. The final step involves the esterification of the carboxylate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-(4-tert-butylbenzoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfoxide or sulfone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Its stability and reactivity make it a useful compound for various industrial applications, such as in the production of polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The quinoline core may also interact with DNA or other nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(1-(4-tert-butylbenzoyl)-6-methoxy-2,2-dimethyl-3-oxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an oxo group instead of a thioxo group.

    Dimethyl 2-(1-(4-tert-butylbenzoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with different substituents on the quinoline core.

Uniqueness

The uniqueness of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both a thioxo group and a quinoline core makes it a versatile compound for various applications.

Properties

Molecular Formula

C30H31NO6S3

Molecular Weight

597.8g/mol

IUPAC Name

dimethyl 2-[1-(4-tert-butylbenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C30H31NO6S3/c1-29(2,3)17-11-9-16(10-12-17)25(32)31-20-14-13-18(35-6)15-19(20)21(24(38)30(31,4)5)28-39-22(26(33)36-7)23(40-28)27(34)37-8/h9-15H,1-8H3

InChI Key

FNAFJDIEYIJYHK-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)C(C)(C)C)C=CC(=C3)OC)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)C(C)(C)C)C=CC(=C3)OC)C

Origin of Product

United States

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